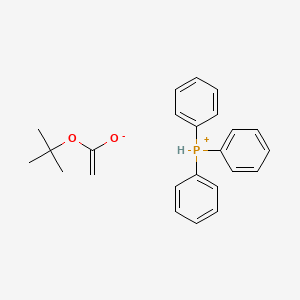
tert-Butyl 2-(triphenylphosphoranylidene)acetate(inner salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(triphenylphosphoranylidene)acetate (inner salt): (tert-Butoxycarbonylmethylene)triphenylphosphorane , is a versatile compound used primarily in organic synthesis. It is a Wittig reagent, which is a class of compounds used to form alkenes from aldehydes and ketones. The compound has the molecular formula C24H25O2P and a molecular weight of 376.43 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(triphenylphosphoranylidene)acetate is typically synthesized through the reaction of triphenylphosphine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction proceeds via the formation of a phosphonium salt intermediate, which then undergoes deprotonation to yield the desired Wittig reagent .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of tert-Butyl 2-(triphenylphosphoranylidene)acetate on a larger scale would likely follow similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Solvents: Aprotic solvents like THF, DMSO
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving tert-Butyl 2-(triphenylphosphoranylidene)acetate are alkenes, formed through the Wittig reaction. The specific structure of the alkene depends on the aldehyde or ketone used as the reactant .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(triphenylphosphoranylidene)acetate is widely used in organic synthesis as a Wittig reagent. It is employed in the synthesis of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. For example, it has been used in the synthesis of aldose reductase inhibitors, which are potential therapeutic agents for diabetic complications .
Industry: The compound is also used in the chemical industry for the production of fine chemicals and specialty materials. Its ability to form carbon-carbon double bonds makes it valuable for creating polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(triphenylphosphoranylidene)acetate involves the formation of a phosphonium ylide, which then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes.
Comparaison Avec Des Composés Similaires
- (Carbethoxymethylene)triphenylphosphorane
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Comparison: While all these compounds are Wittig reagents and share a similar mechanism of action, tert-Butyl 2-(triphenylphosphoranylidene)acetate is unique due to the presence of the tert-butyl ester group. This group can influence the reactivity and selectivity of the Wittig reaction, making it a valuable reagent for specific synthetic applications .
Propriétés
Formule moléculaire |
C24H27O2P |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]ethenolate;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(7)8-6(2,3)4/h1-15H;7H,1H2,2-4H3 |
Clé InChI |
LTFUFEKSDKEUAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=C)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
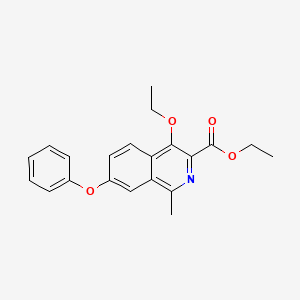
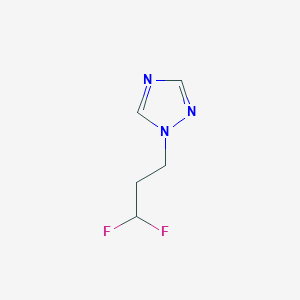
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

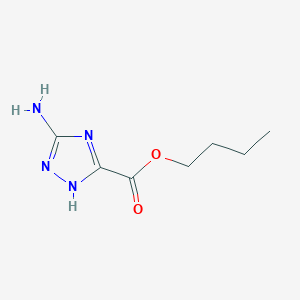
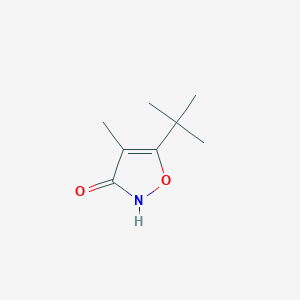
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
